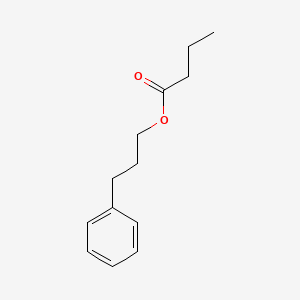
3-Phenylpropyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl butyrate is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Flavor and Fragrance Industry
3-Phenylpropyl butyrate is primarily used as a flavoring agent and in the fragrance industry due to its pleasant fruity aroma. It is characterized by a sweet, floral scent that makes it suitable for use in perfumes, cosmetics, and food products.
Properties
- Chemical Structure : C13H18O2
- Odor Profile : Fruity, sweet, and floral
- CAS Number : 81894
Applications
- Food Flavoring : Used to enhance the flavor profile of various food products.
- Cosmetics : Incorporated into perfumes and scented products for its aromatic properties.
Toxicological Assessments
Safety assessments have been conducted to evaluate the toxicological profile of this compound. These studies indicate that the compound exhibits low toxicity levels at typical usage concentrations.
Key Findings
- Skin Sensitization : No significant skin sensitization was observed at standard usage levels .
- Repeated Dose Toxicity : Studies indicate a No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day .
- Reproductive Toxicity : NOAEL for reproductive toxicity was found to be 1000 mg/kg/day .
Potential Therapeutic Applications
Emerging research suggests that butyrate compounds, including derivatives like this compound, may have therapeutic roles, particularly in metabolic health and inflammation regulation.
Case Studies
- A study indicated that butyrate can regulate gut hormone release and suppress food intake, which could be beneficial in managing obesity and metabolic disorders .
- The role of butyrate in enhancing Treg cell differentiation and modulating inflammatory responses has been documented, suggesting potential applications in treating inflammatory bowel disease (IBD) .
Environmental Safety
Environmental assessments have shown that this compound poses minimal risks to aquatic ecosystems. Its predicted environmental concentration (PEC) is below the no-effect concentration (PNEC), indicating low environmental impact when used within recommended limits .
Propiedades
Número CAS |
7402-29-1 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-phenylpropyl butanoate |
InChI |
InChI=1S/C13H18O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Clave InChI |
IWBHCESPSIQPME-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCCC1=CC=CC=C1 |
SMILES canónico |
CCCC(=O)OCCCC1=CC=CC=C1 |
Key on ui other cas no. |
7402-29-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















